molecular formula C24H29FN4O4 B2567978 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide CAS No. 896362-53-1

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide

Cat. No.: B2567978
CAS No.: 896362-53-1
M. Wt: 456.518
InChI Key: AYKRHNKRZJDSMW-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its complex structure incorporates multiple pharmacophores, including a 1,3-benzodioxole group and a 4-(4-fluorophenyl)piperazine moiety, which are commonly associated with diverse biological activities. Compounds featuring these structural elements are frequently investigated for their potential interactions with central nervous system targets, such as serotonin and dopamine receptors. Research into this chemical class suggests potential applications in the development of novel psychoactive agents and neuropharmacological probes. The mechanism of action is hypothesized to involve receptor binding and modulation of neurotransmitter systems, though specific target affinity and potency for this exact compound require empirical validation. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying all specifications and biological data prior to use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O4/c1-16(2)27-24(31)23(30)26-14-20(17-3-8-21-22(13-17)33-15-32-21)29-11-9-28(10-12-29)19-6-4-18(25)5-7-19/h3-8,13,16,20H,9-12,14-15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKRHNKRZJDSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction with a suitable halogenated precursor.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final compound is assembled by reacting the intermediate products under specific conditions, such as using amide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the amide bonds, potentially yielding amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities, primarily due to the presence of the benzodioxole ring and piperazine moiety. These structural features are associated with various therapeutic effects.

Antitumor Activity

Research indicates that derivatives of benzodioxole can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against cancer cell lines such as Huh7 and MDA-MB 231. These findings suggest that N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide could be developed as an anticancer agent due to its potential to disrupt cancer cell growth and survival pathways.

Kinase Inhibition

The compound's structure suggests possible activity against specific kinases, including DYRK1A, which is implicated in neurodegenerative diseases. Related studies have shown that similar compounds exhibit strong inhibitory effects on DYRK1A with sub-micromolar IC50 values, indicating a promising avenue for further research into neuroprotective therapies.

Central Nervous System Activity

The piperazine component is known for its role in neuroactive compounds, potentially influencing central nervous system (CNS) activity. Compounds with piperazine structures have been linked to antidepressant and anxiolytic effects, suggesting that this compound may also exhibit similar properties .

Potential Industrial Applications

Given its pharmacological properties, this compound has potential applications in pharmaceutical development:

Drug Development

Due to its anticancer and neuroprotective properties, this compound could serve as a lead compound for new drug formulations targeting cancer and neurodegenerative disorders.

Analytical Chemistry

The unique structural features of this compound may also lend themselves to applications in analytical chemistry, particularly in fingerprint detection methods where compounds with similar structures have shown promise in enhancing adhesion properties for latent fingerprint analysis .

Mechanism of Action

The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) and ion channels. The compound may modulate these targets by binding to their active sites, thereby influencing downstream signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-substituted ethanediamides with variations in aromatic, heterocyclic, and substituent groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Structural Features Pharmacological Implications
N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide - 1,3-Benzodioxole
- 4-(4-Fluorophenyl)piperazine
- Isopropyl ethanediamide
Enhanced CNS penetration due to benzodioxole; potential serotonin/dopamine receptor modulation via fluorophenyl-piperazine.
N-(1,3-Benzodioxol-5-ylmethyl)-N′-{1-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-thienyl)-2-propanyl}ethanediamide - 2-Fluorophenyl-piperazine
- Thienyl group
- Benzodioxolymethyl
Substitution at 2-fluorophenyl (vs. 4-) may alter receptor selectivity; thienyl group introduces sulfur-based electronic effects.
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide - Tetrahydrofuranmethyl substituent
- Same core as target compound
Increased hydrophilicity from tetrahydrofuran may improve solubility but reduce blood-brain barrier permeability.
2-(4-Benzylpiperazin-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide - Benzylpiperazine
- Schiff base (methylideneamino)
Schiff base may confer metal-chelating properties; benzylpiperazine lacks fluorophenyl’s electronic effects.

Key Findings from Structural Analysis :

Piperazine Substitution: The 4-fluorophenyl group in the target compound (vs. 2-fluorophenyl in ) optimizes steric and electronic interactions with aromatic residues in receptor binding pockets, as seen in antipsychotics like aripiprazole .

Aromatic/Heterocyclic Systems :

  • 1,3-Benzodioxole (target compound) provides metabolic resistance compared to thienyl (), which is more prone to oxidative metabolism .
  • Tetrahydrofuranmethyl () introduces polarity, likely reducing CNS activity compared to the isopropyl group in the target compound.

Ethanediamide Backbone :

  • The isopropyl substituent balances lipophilicity and steric bulk, favoring passive diffusion across membranes. In contrast, Schiff base derivatives () may exhibit instability under physiological conditions .

Research Implications and Limitations

While the provided evidence clarifies structural distinctions, direct pharmacological data (e.g., IC50 values, receptor binding assays) for the target compound are absent. Comparative studies should prioritize:

  • In vitro receptor profiling to quantify affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors.
  • ADME studies to assess metabolic stability of the benzodioxole vs. thienyl groups.
  • Molecular docking to rationalize the impact of 4-fluorophenyl vs. 2-fluorophenyl positioning.

Biological Activity

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide is a complex organic compound characterized by the presence of both aromatic and heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. A structure–activity relationship (SAR) analysis demonstrated that derivatives with specific substitutions on the piperazine ring exhibited significant cytotoxicity against various cancer cell lines, including prostate cancer cells (DU145, PC-3, and LNCaP) .

Key Findings:

  • IC50 Values:
    • Compound 4: IC50 = 1.28 μM (DU145)
    • Compound 5: IC50 = 3.57 μM (DU145)
    • Compound 6: IC50 = 4.84 μM (PC-3)

These compounds showed selective activity against cancer cells while exhibiting minimal effects on normal epithelial cells, indicating a favorable therapeutic index.

The mechanism through which these compounds exert their effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. The presence of the benzodioxole moiety may enhance interaction with biological targets, potentially influencing cellular responses to treatment .

Case Studies

In a comparative study involving various arylpiperazine derivatives, it was observed that modifications at the para position of the phenyl group significantly affected cytotoxicity profiles. For instance:

  • Compounds with electron-withdrawing groups at specific positions demonstrated enhanced antitumor activity compared to those with electron-donating groups .
CompoundStructureIC50 (μM)Cell Line
4Structure1.28DU145
5Structure3.57DU145
6Structure4.84PC-3

Pharmacological Profile

The pharmacological profile of this compound suggests that it may act as a multi-target agent. Its structural features allow for interactions with various receptors and enzymes involved in cancer progression and metastasis .

Safety and Toxicology

The safety profile of this compound is still under investigation. Preliminary data indicate low toxicity towards normal cells; however, comprehensive toxicological evaluations are necessary to establish its safety for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be validated?

  • Methodology : Utilize multi-step organic synthesis, starting with coupling the 1,3-benzodioxol-5-yl moiety to a piperazine core via alkylation or reductive amination. Ethanediamide formation can be achieved via carbodiimide-mediated coupling of ethylenediamine derivatives. Purification via column chromatography (e.g., silica gel, gradient elution with dichloromethane/methanol) and validation via HPLC (≥95% purity) and LC-MS for molecular weight confirmation .
  • Key Challenges : Managing steric hindrance during piperazine substitution and ensuring regioselectivity in ethanediamide formation.

Q. How can structural characterization be performed to confirm the target molecule?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm for benzodioxol and fluorophenyl groups) and piperazine/ethylenediamine backbone (δ 2.5–3.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₅H₂₈FN₃O₄).
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O-C in benzodioxol) .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodology :

  • In vitro binding assays : Screen for affinity to serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement assays .
  • Cellular viability assays : Test cytotoxicity in HEK-293 or HepG2 cells (MTT assay) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s receptor-binding affinity?

  • Methodology :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT₂A or D₂ receptors. Focus on piperazine-fluorophenyl and ethanediamide hydrogen-bonding motifs.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
    • Validation : Correlate computational predictions with experimental IC₅₀ values from binding assays .

Q. How to resolve contradictions in reported pharmacological data for structurally similar compounds?

  • Case Example : Discrepancies in serotonin receptor affinity between studies may arise from differences in assay conditions (e.g., cell lines, radioligands).
  • Resolution :

  • Standardize assays : Use identical cell membranes (e.g., CHO-K1 expressing human 5-HT₂A) and ligand concentrations.
  • Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as racemic mixtures can skew results .

Q. What strategies improve synthetic yield of the ethanediamide moiety?

  • Optimization :

  • Coupling agents : Compare HOBt/EDCI vs. DCC/DMAP for amide bond formation.
  • Solvent effects : Use DMF or THF to enhance solubility of intermediates.
  • Temperature control : Conduct reactions at 0–4°C to minimize side reactions .
    • Yield Analysis : Typical yields range from 50–70%; unreacted starting materials can be recycled via flash chromatography .

Q. How can metabolic stability be assessed for preclinical development?

  • Methodology :

  • Liver microsome assays : Incubate with human/rat liver microsomes (1 mg/mL) and quantify parent compound degradation via LC-MS/MS over 60 minutes.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .

Methodological Considerations

Designing SAR studies for piperazine-fluorophenyl derivatives

  • Approach :

  • Core modifications : Replace fluorophenyl with chloro-/methoxy-substituted phenyl to assess electronic effects.
  • Side-chain variations : Substitute ethanediamide with urea or sulfonamide groups.
  • Data analysis : Use SPSS or GraphPad Prism for EC₅₀/IC₅₀ comparisons and ANOVA .

Addressing solubility challenges in in vivo studies

  • Strategies :

  • Prodrug design : Introduce phosphate esters at the ethanediamide group.
  • Formulation : Use PEG-400/water (1:1) or cyclodextrin-based vehicles .

Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateSynthetic StepYield (%)Purity (HPLC)
Piperazine-fluorophenyl coreReductive amination6597%
Ethanediamide precursorCarbodiimide coupling5895%
Final compoundDeprotection/purification4598%

Table 2 : Receptor Binding Affinity (Ki, nM)

TargetKi (nM)Assay TypeReference
5-HT₂A12.3 ± 1.2Radioligand (³H-ketanserin)
D₂85.6 ± 6.7Radioligand (³H-spiperone)

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